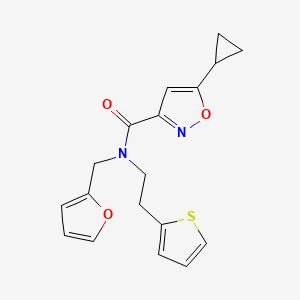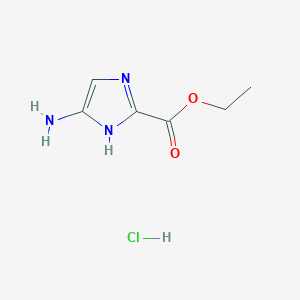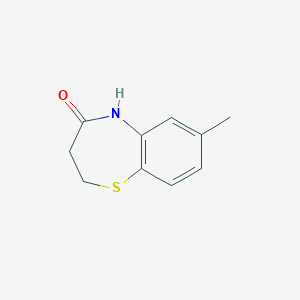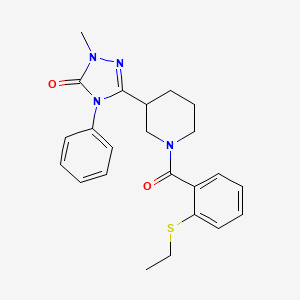
3-(1-(2-(ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(2-(ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a synthetic compound with a unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one involves multiple steps:
Formation of the 1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one core: : This step usually involves the condensation of appropriate hydrazines with carboxylic acids under acidic conditions.
Attachment of the piperidine ring: : The piperidinyl moiety can be introduced through alkylation reactions, where a suitable piperidine derivative is reacted with the triazolone core.
Incorporation of the ethylthio benzoyl group: : This final step involves the coupling of the ethylthio benzoyl group to the piperidinyl triazolone intermediate, typically via acylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may follow similar synthetic routes but optimized for large-scale production. This typically involves:
High-yield reaction conditions.
Efficient purification processes to obtain the desired product with high purity.
Scalable techniques that ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: : The ethylthio group can be oxidized to the corresponding sulfoxide or sulfone.
Reduction: : Functional groups like ketones or nitro groups (if present) can be reduced to alcohols or amines, respectively.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or triazolone moieties.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Reagents such as halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.
Major Products
Oxidation products: : Sulfoxides or sulfones.
Reduction products: : Alcohols or amines.
Substitution products: : Halogenated derivatives or other substituted analogs.
Scientific Research Applications
3-(1-(2-(ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one has numerous applications:
Chemistry: : Used as a building block in organic synthesis and in studying reaction mechanisms.
Biology: : Potential role in understanding biological processes and as a probe in biochemical assays.
Medicine: : Investigated for therapeutic potential, particularly in targeting specific receptors or enzymes.
Industry: : Utilized in the development of novel materials or as a catalyst in chemical processes.
Mechanism of Action
The compound's effects are exerted through interactions with specific molecular targets:
Binding to receptors or enzymes: : The molecular structure allows it to fit into active sites, modulating their activity.
Pathways involved: : It can affect signal transduction pathways, metabolic processes, or cellular functions.
Comparison with Similar Compounds
Uniqueness
Compared to other triazolone derivatives, 3-(1-(2-(ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one stands out due to:
Structural complexity: : Unique combination of functional groups.
Reactivity: : Diverse chemical reactions it can undergo.
Similar Compounds
1-phenyl-1H-1,2,4-triazol-3-yl derivatives: : These share the triazolone core but differ in other substituents.
Benzoylpiperidine derivatives: : These compounds have similarities in the piperidinyl moiety and benzoyl group but differ in the triazolone structure.
Properties
IUPAC Name |
5-[1-(2-ethylsulfanylbenzoyl)piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-3-30-20-14-8-7-13-19(20)22(28)26-15-9-10-17(16-26)21-24-25(2)23(29)27(21)18-11-5-4-6-12-18/h4-8,11-14,17H,3,9-10,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHIVVXKGWXSIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCCC(C2)C3=NN(C(=O)N3C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2956467.png)
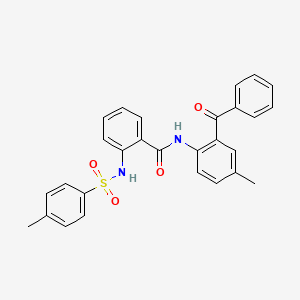
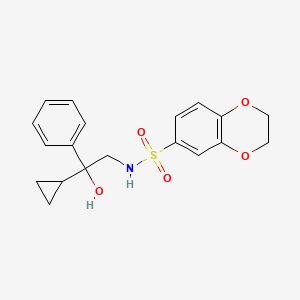

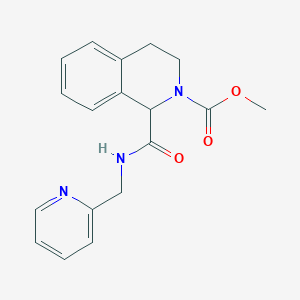
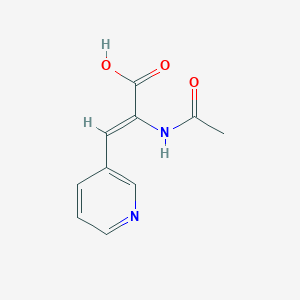

![N7-(4-fluorophenyl)-N5-(2-methylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2956479.png)
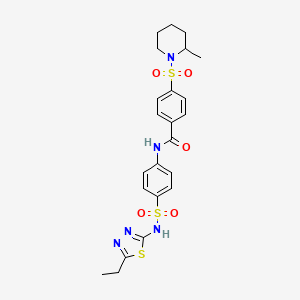
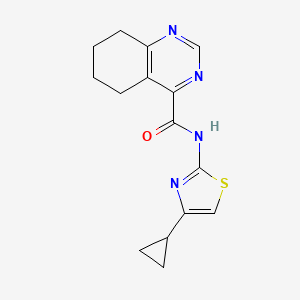
![N-[(5-chloro-2-methoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2956485.png)
